6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
6-(2-aminoethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6/c1-13(2)7-11-5(3-4-8)10-6(9)12-7/h3-4,8H2,1-2H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGBLOXMCOPNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with N,N-dimethyl-1,2-ethanediamine. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups of the diamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as tertiary amines can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides, leading to the formation of substituted triazine derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxides of the triazine ring.
Reduction: Amine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Biological Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
-
Anticancer Activity :
- Research indicates that N2,N2-substituted triazines can inhibit various cancer-related enzymes. For instance, they have shown potential in targeting DNA topoisomerase IIα and carbonic anhydrases, which are crucial in cancer cell proliferation and survival .
- A series of derivatives have demonstrated significant antitumor activity against various cancer cell lines, including melanoma and breast cancer .
- CNS Disorders :
- Anti-inflammatory Properties :
Agrochemical Applications
The triazine structure is also prominent in agrochemicals. The compound can serve as an intermediate in the synthesis of herbicides and fungicides due to its ability to disrupt biological pathways in pests and pathogens .
Synthesis and Derivatives
The synthesis of 6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine typically involves multi-step reactions starting from simpler triazine derivatives. The versatility of the triazine core allows for modifications that enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Anticancer Activity
A study published in PubMed highlighted the synthesis of various N2,N2-substituted triazines and their evaluation against melanoma cell lines. One derivative exhibited a GI50 value of M, indicating potent anticancer properties .
Case Study 2: CNS Activity
Another review focused on the binding affinity of triazine derivatives to serotonin receptors. Compounds showed promising results in modulating receptor activity, suggesting potential for developing treatments for depression and anxiety disorders .
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, thereby interfering with DNA replication and transcription processes. Additionally, it can inhibit certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment .
Comparison with Similar Compounds
Table 1: Key Structural Features of Triazine Derivatives
Computational and Spectroscopic Insights
- Frontier Molecular Orbitals (FMOs) : Styryl-substituted triazines (Compound A) exhibit low HOMO-LUMO gaps (~4 eV), indicating high reactivity .
- Molecular Electrostatic Potential (MEP): Aminoethyl and styryl substituents create distinct charge distributions, influencing binding to biological targets .
- X-ray Diffraction : Diaryl derivatives form π-stacked crystal structures, enhancing stability .
Biological Activity
6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula: C₇H₁₃N₅
- Molecular Weight: 153.18 g/mol
- CAS Number: Not specifically listed but related compounds include 1985-46-2 and 4039-98-9.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that may include:
- Condensation Reactions: Using cyanoguanidine with various aldehydes and amines.
- Microwave-Assisted Techniques: These methods enhance reaction efficiency and yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. The following table summarizes findings from various research studies on its antiproliferative effects:
| Compound | Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB231 (triple negative breast cancer) | 1 | Induces apoptosis |
| Related Triazines | SKBR3 (HER2+) | >100 | Less effective |
| Related Triazines | MCF7 (hormone-dependent) | >100 | Less effective |
The most notable activity was observed against the MDA-MB231 cell line with a GI50 value of 1 nM, indicating strong antiproliferative effects specifically targeting cancer cells while sparing non-cancerous cells like MCF-10A .
The mechanism through which this compound exerts its biological effects appears to involve:
- Induction of Apoptosis: Morphological changes consistent with apoptosis were observed in treated cancer cells.
- Inhibition of Key Enzymes: The compound may inhibit enzymes such as DNA topoisomerase IIα and various kinases involved in cancer progression .
Study on Antiproliferative Activity
A study conducted on a library of triazine derivatives evaluated their effects on different breast cancer cell lines. The results indicated that compounds with specific substitutions on the triazine ring showed enhanced activity against triple-negative breast cancer cells compared to hormone-dependent lines .
Structure–Activity Relationship (SAR)
Research into the SAR of triazines revealed that electron-donating groups at specific positions on the aromatic rings significantly influenced biological activity. For instance:
Q & A
Q. What are the optimized synthetic routes for 6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine, and how can reaction conditions be tailored?
Methodological Answer: A microwave-assisted one-pot synthesis is recommended, adapted from protocols for analogous triazine-2,4-diamines. Key steps include:
- Reacting cyanoguanidine with an aldehyde (e.g., formaldehyde for methyl groups) and a secondary amine (e.g., dimethylamine) in ethanol under microwave irradiation (140°C, 150W, 50 minutes) .
- Optimize yield by adjusting molar ratios (e.g., 1:1:1 for cyanoguanidine:aldehyde:amine) and post-reaction neutralization with 5N NaOH .
- Purify via recrystallization from ethanol/water or methanol, as validated for structurally similar compounds with yields ranging from 28% to 58% .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Compare experimental shifts with density functional theory (DFT)-calculated values to confirm substituent positions. For example, aromatic protons in analogous compounds show δ 6.8–7.5 ppm, while methyl groups resonate at δ 2.3–3.1 ppm .
- Melting Point Analysis : Validate purity by matching observed melting points (e.g., 134–165°C for similar derivatives) with literature data .
- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- HPLC/TLC : Monitor purity using C18 columns (acetonitrile/water mobile phase) or silica gel plates (visualized under UV254). Purity >95% is typical for recrystallized derivatives .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze by NMR to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can 3D-QSAR modeling guide the design of analogues with enhanced antiproliferative activity?
Methodological Answer:
- Model Construction : Use comparative molecular field analysis (CoMFA) or GRID-based methods to correlate substituent properties (e.g., steric bulk, electron-withdrawing effects) with biological activity. For example, 3D-QSAR of triazine derivatives identified para-CF3 and 4-MeO groups as enhancing antiproliferative activity (e.g., compound 84: 95% inhibition) .
- Validation : Cross-validate models using leave-one-out (LOO) or bootstrapping, ensuring q² > 0.5 and r² > 0.8 .
Q. How can researchers resolve discrepancies in biological activity data among structurally similar triazine derivatives?
Methodological Answer:
- Substituent Position Analysis : Compare meta- vs. para-substituted aryl groups. For instance, para-Cl (compound 75: 99% inhibition) outperforms meta-Cl (compound 74: 45% inhibition) in antiproliferative assays .
- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., logP, H-bond donors) contributing to activity outliers .
- In Vitro Validation : Retest conflicting compounds under standardized conditions (e.g., MTT assay, 72-hour exposure) to minimize batch variability .
Q. What role do electron-withdrawing/donating groups play in modulating biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Para-CF3 (compound 84: 95% inhibition) enhances activity by increasing electrophilicity and target binding affinity .
- Electron-Donating Groups (EDGs) : 4-MeO (compound 75: 99% inhibition) improves solubility and membrane permeability but may reduce target engagement in hydrophobic pockets .
- Balanced Design : Hybrid derivatives (e.g., 4-CF3O, compound 79: 84% inhibition) combine solubility and potency .
Q. What in silico methods predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to simulate binding to kinases (e.g., CDK2). Triazine derivatives often occupy ATP-binding pockets via H-bonds with hinge residues (e.g., Glu81) .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify critical residues (e.g., Lys33 for hydrogen bonding) .
Q. How can regioselectivity challenges in triazine functionalization be addressed?
Methodological Answer:
- Microwave Optimization : Enhance regioselectivity by controlling reaction temperature (140°C) and time (50 minutes) to favor 6-position substitution .
- Protecting Groups : Temporarily block N2 with Boc groups during synthesis to direct functionalization to the 6-aminoethyl position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
